molecular formula C5H10ClN3 B2940428 1,2-Dimethyl-1H-imidazol-5-amine hydrochloride CAS No. 2309460-45-3

1,2-Dimethyl-1H-imidazol-5-amine hydrochloride

Cat. No.: B2940428
CAS No.: 2309460-45-3
M. Wt: 147.61
InChI Key: BSYUHHWIESFIBR-UHFFFAOYSA-N
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Description

1,2-Dimethyl-1H-imidazol-5-amine hydrochloride is a substituted imidazole derivative characterized by a five-membered aromatic heterocycle containing two nitrogen atoms. The compound features methyl groups at the 1- and 2-positions and an amine group at the 5-position, with a hydrochloride salt enhancing its stability and solubility. Imidazole derivatives are of significant interest in medicinal chemistry due to their bioisosteric properties with purines and their roles in enzyme inhibition and receptor modulation.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dimethylimidazol-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3.ClH/c1-4-7-3-5(6)8(4)2;/h3H,6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSYUHHWIESFIBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethyl-1H-imidazol-5-amine hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,2-diketones with ammonium acetate under acidic conditions, followed by methylation and amination steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated controls are employed to maintain consistent quality and yield .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The imidazole ring undergoes regioselective electrophilic substitution due to electron-donating effects from the methyl and amine groups. Key reactions include:

Nitration

  • Conditions : Concentrated HNO₃/H₂SO₄ at 0–5°C

  • Product : 4-Nitro-1,2-dimethyl-1H-imidazol-5-amine (major)

  • Regioselectivity : Methyl groups at positions 1 and 2 direct electrophiles to position 4 .

Halogenation

  • Reagent : N-Bromosuccinimide (NBS) in DMF

  • Product : 4-Bromo-1,2-dimethyl-1H-imidazol-5-amine .

  • Yield : ~80% (based on analogous dibromination protocols) .

Nucleophilic Reactions at the Amine Group

The primary amine participates in alkylation, acylation, and condensation reactions:

Alkylation

  • Reagents : Alkyl halides (e.g., CH₃I) in presence of K₂CO₃.

  • Product : N-Alkylated derivatives (e.g., N-ethyl-1,2-dimethyl-1H-imidazol-5-amine).

Acylation

  • Reagents : Acetyl chloride or acetic anhydride in pyridine.

  • Product : N-Acetyl-1,2-dimethyl-1H-imidazol-5-amine.

Schiff Base Formation

  • Conditions : Reaction with aldehydes (e.g., benzaldehyde) in ethanol under reflux.

  • Application : Intermediate for metal-organic frameworks.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling enables functionalization at the C-4 position:

Reaction Type Conditions Product Yield
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF, 80°C4-Aryl-1,2-dimethyl-1H-imidazol-5-amine65–75%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, 110°CN-Arylated derivatives70–85%

Redox Reactions

Oxidation

  • Reagent : KMnO₄ in acidic medium

  • Product : Imidazole-4,5-dione derivatives (via amine oxidation).

Reduction

  • Reagent : LiAlH₄ in THF

  • Product : 5-Aminomethyl-1,2-dimethylimidazole (limited utility due to ring stability).

Acid-Base Behavior

The compound exhibits amphoteric properties:

  • Basicity : pKa ~7.1 (imidazole NH) and ~9.8 (amine NH₃⁺) .

  • Protonation : Forms a dication in strong acids (e.g., HClO₄) .

Coordination Chemistry

The amine and imidazole nitrogen serve as ligands for transition metals:

  • Complexes : Forms stable complexes with Cu(II) and Zn(II) in aqueous ethanol.

  • Applications : Catalysis in oxidation reactions.

Scientific Research Applications

1,2-Dimethyl-4-phenyl-1H-imidazol-5-amine hydrochloride is a chemical compound belonging to the imidazole class, characterized by a unique structure featuring an imidazole ring with methyl groups at the 1 and 2 positions, a phenyl group at the 4 position, and an amino group at the 5 position. The hydrochloride form enhances its solubility and stability for pharmaceutical applications. This compound has potential applications in pharmaceuticals and research.

Scientific Research Applications

Pharmaceuticals 1,2-Dimethyl-4-phenyl-1H-imidazol-5-amine hydrochloride is a candidate for drug development targeting various diseases, particularly those involving inflammation and cancer.

Research This compound is also used in research. Compounds similar to 1,2-dimethyl-4-phenyl-1H-imidazol-5-amine hydrochloride exhibit various biological activities.

Reactivity The reactivity of 1,2-dimethyl-4-phenyl-1H-imidazol-5-amine hydrochloride is due to its functional groups. The imidazole ring can undergo electrophilic substitutions, and the amino group can participate in nucleophilic reactions. The compound may also engage in acid-base reactions because of the amino group and the hydrochloride moiety.

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-1H-imidazol-5-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include:

Compound Name Core Structure Functional Groups Molecular Weight (g/mol) Synthesis Yield Applications
1,2-Dimethyl-1H-imidazol-5-amine HCl Imidazole N-methyl, C5-amine, HCl salt ~162.6 (hypothetical) Not reported Pharmaceutical intermediates, ligand design
5-Amino-3-methylisothiazole HCl Isothiazole C3-methyl, C5-amine, HCl salt 152.63 Not specified Chemical synthesis
Benzimidazolamine (from ) Benzimidazole Fused benzene-imidazole, C2-amine 181 (MS data) 78% Research intermediates
2-Aminoimidazole derivatives Imidazole C2-amine, variable substituents Variable 30–70% Antimicrobial agents, catalysts

Notes:

  • Imidazole vs. Isothiazole: The replacement of a nitrogen atom with sulfur in isothiazole (e.g., 5-Amino-3-methylisothiazole HCl) alters electronic properties, reducing aromatic stabilization but increasing electrophilicity .

Analytical Characterization

  • Spectroscopy :
    • FT-IR : Imidazole derivatives show N-H stretches (~3400 cm⁻¹) and C=N vibrations (~1640 cm⁻¹) .
    • NMR : Methyl groups in 1,2-dimethylimidazole derivatives resonate at δ 2.40–2.60 ppm, while aromatic protons appear at δ 6.80–7.40 ppm .
  • Mass Spectrometry : Base peaks often correspond to molecular ions (e.g., m/z 181 for benzimidazolamine) .

Biological Activity

1,2-Dimethyl-1H-imidazol-5-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings on its biological activity, including its mechanism of action, potential therapeutic applications, and comparative analysis with related compounds.

This compound is a derivative of imidazole, characterized by the presence of two methyl groups and an amine functional group. Its structural formula can be represented as follows:

C5H9N3 HCl\text{C}_5\text{H}_9\text{N}_3\text{ HCl}

Table 1: Basic Chemical Information

PropertyValue
Molecular FormulaC₅H₉N₃·HCl
Molecular Weight145.60 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. It has been shown to act as an enzyme inhibitor, potentially affecting metabolic pathways involved in cancer and inflammation.

Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes such as histone deacetylases (HDACs), which are crucial targets in cancer therapy. By binding to the active sites of these enzymes, it prevents substrate binding and subsequent catalysis, thereby modulating cellular processes linked to tumor growth and survival .

Anticancer Properties

Numerous studies have explored the anticancer potential of this compound. For instance, in vitro assays have demonstrated its effectiveness against various cancer cell lines, including A549 (lung adenocarcinoma) and MCF7 (breast cancer). The compound exhibited cytotoxic effects that were comparable to established chemotherapeutics like cisplatin .

Case Study: Anticancer Activity Evaluation
In a study evaluating the cytotoxicity of this compound against A549 cells:

  • Concentration : 100 µM
  • Treatment Duration : 24 hours
  • Results : The compound reduced cell viability significantly compared to control groups.

Antibacterial Activity

The antibacterial properties of imidazole derivatives have been well documented. This compound has shown activity against various bacterial strains, including E. coli and B. subtilis. The mechanism involves disruption of bacterial cell membranes and interference with cellular processes due to its lipophilicity .

Table 2: Antibacterial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
B. subtilis16 µg/mL

Comparative Analysis

When compared to other imidazole derivatives, this compound exhibits unique properties due to its specific substitution pattern. The presence of dimethyl groups enhances its lipophilicity and biological interactions.

Table 3: Comparison with Related Compounds

CompoundAnticancer IC50 (µM)Antibacterial MIC (µg/mL)
1,2-Dimethyl-1H-imidazol-5-amino1532
Imidazole Derivative A2025
Imidazole Derivative B1040

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